2-Fluoro-5'-deoxyadenosine is a fluorinated nucleoside analog of adenosine, characterized by the substitution of a fluorine atom at the 2' position of the ribose sugar. This compound belongs to the class of organic compounds known as purine 2'-deoxyribonucleosides, which consist of a purine base linked to a deoxyribose sugar lacking a hydroxyl group at the 2' position. The chemical formula for 2-fluoro-5'-deoxyadenosine is , with an average molecular weight of approximately 269.23 g/mol .
2-Fluoro-5'-deoxyadenosine is classified under purine nucleosides and is recognized for its potential applications in molecular biology and medicinal chemistry. It is primarily synthesized through various chemical methods that involve modifying existing nucleoside structures to introduce fluorine substituents .
The synthesis of 2-fluoro-5'-deoxyadenosine typically involves several methodologies, including:
The molecular structure of 2-fluoro-5'-deoxyadenosine can be represented by its IUPAC name: (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. The compound features a ribose sugar ring with a hydroxymethyl group and an amino-substituted purine base .
Key structural data include:
The reactivity of 2-fluoro-5'-deoxyadenosine primarily revolves around its incorporation into nucleic acids and its stability against enzymatic degradation. The introduction of fluorine enhances resistance to nucleases, which is beneficial for applications in therapeutic settings and molecular diagnostics.
In biochemical contexts, reactions involving this compound may include:
The mechanism of action for 2-fluoro-5'-deoxyadenosine primarily relates to its role as a nucleotide analog in DNA synthesis. When incorporated into DNA, it can affect replication and transcription processes due to its altered structure compared to natural deoxyadenosine.
Key physical and chemical properties of 2-fluoro-5'-deoxyadenosine include:
Studies have indicated that fluorinated nucleosides exhibit unique properties such as increased thermal stability and resistance to enzymatic degradation, making them suitable candidates for therapeutic applications .
The applications of 2-fluoro-5'-deoxyadenosine are diverse and include:
The fluorinase enzyme from Streptomyces cattleya (EC 2.5.1.63) represents nature’s only known machinery for forming aliphatic C–F bonds. This enzyme catalyzes the nucleophilic substitution of the 5'-sulfonium group in S-adenosyl-L-methionine (SAM) by fluoride ion, yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. The fluorinase operates within a latent biosynthetic pathway that produces fluoroacetate and 4-fluorothreonine, two rare fluorometabolites. Homologs have been identified in Nocardia brasiliensis and Streptomyces sp. MA37, but S. cattleya remains the best-characterized system [1] [2] [6].
Structurally, the fluorinase is a homotrimer (32.2 kDa per monomer) arranged as a dimer of trimers. Each active site resides at the subunit interface, where SAM binds through hydrogen-bonding interactions with Asp-16, Tyr-77, and Ser-158. These residues position SAM for inline nucleophilic attack by fluoride [5] [6]. The enzyme’s unique ability to overcome fluoride’s strong hydration energy (ΔG° > 450 kJ/mol) involves a desolvation mechanism within a hydrophobic active site pocket, enabling fluoride to act as an effective nucleophile [4] [6].
Table 1: Natural and Engineered Fluorinases and Their Substrate Profiles
Source Organism | Natural Substrate | Accepted Analogs | Relative Activity vs. Native |
---|---|---|---|
Streptomyces cattleya | Adenosine | 2'-Deoxyadenosine | 10% (2'-d-FDA) |
Nocardia brasiliensis | Adenosine | Limited data | 43% of S. cattleya activity |
Engineered variants | 2'-Deoxyadenosine | 5'-Deoxyadenosine | Under investigation |
The fluorinase exhibits remarkable substrate plasticity. While its native substrate is adenosine, it efficiently processes 2'-deoxyadenosine to produce 2-fluoro-5'-deoxyadenosine (2'-d-FDA). Kinetic studies reveal a 10% relative activity for 2'-d-FDA synthesis compared to 5'-FDA, while the chloro analog 2'-d-ClDA shows ~50% activity due to chloride’s superior leaving-group ability [1] [8]. The enzyme’s kinetic parameters for SAM and fluoride are:
Structural analyses (PDB: 2C5B) demonstrate that 2'-deoxyadenosine binding induces reorganization of hydrogen bonds. The 3'-OH forms bifurcated hydrogen bonds with Asp-16, compensating for the absent 2'-OH. This flexibility allows the ribose ring to adopt a puckered conformation (C–C–C–C torsion = 30.4°) instead of the planar conformation seen with adenosine (1° torsion). Crucially, catalysis proceeds efficiently despite this conformational change, indicating that ribose planarity is not essential for C–F bond formation [1] [5] [10].
Table 2: Kinetic Parameters for Fluorinase Substrates
Substrate | Km (mM) | Vmax (U/mg) | kcat (min⁻¹) | Relative Efficiency |
---|---|---|---|---|
SAM | 0.42 | 1.28 | 0.06* | 100% |
Fluoride (F⁻) | 8.56 | 1.59 | 0.06* | 100% |
2'-Deoxyadenosine | Not reported | Not reported | Not reported | 10% (vs. adenosine) |
Chloride (Cl⁻) | Higher than F⁻ | Lower than F⁻ | Not reported | 50% (2'-d-ClDA) |
*Note: Turnover number (kcat) for fluoride is 0.06 min⁻¹ in S. cattleya, while N. brasiliensis fluorinase is 2.3-fold slower [2] [3] [6].
The fluorinase catalyzes an SN2-type reaction involving direct fluoride attack at C5' of SAM, with L-methionine as the leaving group. Isotope studies confirm inversion of configuration at C5', consistent with a bimolecular nucleophilic substitution mechanism. The reaction is reversible: incubating 5'-FDA with L-methionine regenerates SAM and fluoride. Remarkably, substituting L-methionine with L-selenomethionine accelerates the reverse reaction 6-fold due to selenium’s enhanced nucleophilicity [1] [6] [8].
Key residues orchestrating catalysis include:
Transhalogenation is a unique application of this reversibility. When 2'-d-ClDA is incubated with the fluorinase and L-selenomethionine in the presence of fluoride, 2'-d-FDA forms via an arrested intermediate (2'-d-SeAM). This exploits chloride’s superior leaving-group ability in the reverse reaction and fluoride’s nucleophilicity in the forward step [1] [8].
SAH, the demethylated product of SAM, acts as a potent competitive inhibitor of the fluorinase (Ki = 29 μM). SAH binds the active site with high affinity due to structural mimicry of SAM, lacking only the S-methyl group. X-ray crystallography (PDB: 2CC2) confirms SAH adopts a near-identical conformation to SAM, forming hydrogen bonds with Asp-16 and Tyr-77 [3] [7].
Sinefungin, a natural SAM analog featuring a nucleoside-linked ornithine, shows weak inhibition due to steric and electronic mismatches in the methionine-binding subpocket. This underlines the specificity of the sulfonium-binding site [3] [6]. Inhibition kinetics reveal:
Table 3: Inhibitors of S. cattleya Fluorinase
Inhibitor | Inhibition Constant (Ki) | Mode of Inhibition | Structural Basis |
---|---|---|---|
S-Adenosyl-L-homocysteine (SAH) | 29 μM | Competitive | Iso-steric with SAM; lacks S-methyl group |
Sinefungin | Weak (Not quantified) | Mixed | Mismatched methionine-binding pocket |
5'-Deoxyadenosine | Not reported | Competitive (predicted) | Lacks 5'-sulfonium but retains ribose binding |
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